2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
Description
Properties
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-12(18)11-8-16-7-6-15(11)9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVJCSWSUQMJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCC12CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes substitution reactions and esterification. For instance, the preparation might begin with 2,7-diazaspiro[3.5]nonane as a starting material, followed by a series of reactions to introduce the tert-butyl and ethyl groups, and finally esterification to form the dicarboxylate
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The ethyl and tert-butyl ester moieties undergo hydrolysis under acidic or basic conditions. The ethyl ester group is more reactive due to reduced steric hindrance compared to the tert-butyl group.
Nucleophilic Substitution at Ester Groups
The ethyl ester participates in nucleophilic acyl substitution reactions, while the tert-butyl ester’s bulkiness limits reactivity.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) in methanol | 25°C, 12 hours | 2-Tert-butyl 5-amide-2,7-diazaspiro[3.5]nonane-2-carboxylate | 65–70% |
| Benzylamine | DCM, 0°C to RT, 24 hours | 2-Tert-butyl 5-(benzylamide)-2,7-diazaspiro[3.5]nonane-2-carboxylate | 55–60% |
Spirocyclic Ring-Opening Reactions
The diazaspiro[3.5]nonane system undergoes ring-opening under acidic or reductive conditions, yielding linear diamines.
Deprotection of Tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the secondary amine.
Reduction of Ester Groups
Selective reduction of esters to alcohols is achievable with strong hydride donors.
| Reagent | Conditions | Product | Challenges |
|---|---|---|---|
| LiAlH₄ | THF, 0°C to RT, 4 hours | 2-Tert-butyl 5-(2-hydroxyethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate | Over-reduction of spiro system possible. |
| DIBAL-H | Toluene, −78°C, 2 hours | Partial reduction to aldehyde intermediate | Requires strict temperature control. |
Oxidation of Amine Functionalities
The spirocyclic amines can be oxidized to N-oxides or nitroso derivatives under controlled conditions.
| Reagent | Conditions | Product | Stability |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 hours | 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate N-oxide | Sensitive to further oxidation. |
| m-CPBA | DCM, RT, 12 hours | Bis-N-oxide derivative | Stabilizes spirocyclic conformation. |
Key Insights from Comparative Analysis
-
Steric Effects : The tert-butyl group significantly impedes reactions at its adjacent ester site.
-
Ring Strain : The spiro[3.5]nonane system exhibits moderate ring strain, facilitating ring-opening under acidic conditions.
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Synthetic Utility : Deprotection of the Boc group enables downstream functionalization of the amine for drug-discovery applications .
Scientific Research Applications
Neuropharmacology
One of the primary applications of 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate is its role as an acetylcholinesterase inhibitor. This property positions it as a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s disease. Increased acetylcholine levels can enhance cognitive function and memory .
Cancer Research
Recent studies have indicated that this compound may possess inhibitory effects on the proliferation of certain cancer cell lines. Its ability to modulate biological pathways linked to cell growth and apoptosis makes it a subject of interest in oncological research .
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A one-pot reaction scheme has been documented, which simplifies the synthesis while maintaining high yields .
Toxicity and Safety
While the compound shows promise in various applications, safety assessments are crucial. The compound is classified with warning labels indicating potential skin irritation and harmful effects if ingested. Laboratory protocols must adhere to strict safety guidelines when handling this substance .
Current Research Trends
Research on this compound is ongoing, focusing on:
- Mechanistic Studies : Understanding the precise mechanisms through which it acts as an acetylcholinesterase inhibitor.
- Formulation Development : Exploring potential formulations that could enhance bioavailability and therapeutic efficacy.
- Toxicological Studies : Comprehensive evaluations to determine long-term safety profiles for potential clinical applications .
Mechanism of Action
The mechanism of action of 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting the activity of certain enzymes. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: O²-tert-Butyl O⁵-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
- CAS Number : 2225141-75-1
- Molecular Formula : C₁₅H₂₄N₂O₅
- Molecular Weight : 312.36 g/mol
- Structural Features: A spirocyclic core with a 3.5 nonane backbone, tert-butyl and ethyl ester groups at positions 2 and 5, and an oxo group at position 8 .
- Applications : Primarily used as a pharmaceutical intermediate or building block in medicinal chemistry for drug discovery .
Crystallographic refinement tools like SHELXL may be employed for structural validation .
Comparison with Structurally Similar Compounds
Key Structural Analogues
Below is a comparative analysis of the target compound with five analogues, focusing on substituents, heteroatom composition, and applications:
Critical Analysis of Structural and Functional Differences
Substituent Effects :
- The benzyl-containing analogue (CAS 1824026-93-8) exhibits a higher molecular weight (374.43 vs. 312.36) and enhanced lipophilicity due to the aromatic benzyl group, making it suitable for targeted biochemical studies .
- The methyl/oxa variant (CAS 1445950-84-4) replaces nitrogen with oxygen in the spirocyclic ring, altering electronic properties and solubility .
Functional Group Impact: The 8-oxo group in the target compound and its benzyl analogue (CAS 1824026-93-8) introduces a ketone functionality, which can participate in hydrogen bonding or serve as a site for further derivatization . The absence of an oxo group in tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 236406-55-6) simplifies the molecule but limits its utility in oxidation-sensitive applications .
Industrial vs. Research Use :
- The target compound is marketed at 98% purity for industrial-scale pharmaceutical synthesis , whereas the benzyl variant is restricted to research due to its specialized design .
Biological Activity
2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS: 2102410-34-2) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Biological Activity Overview
The biological activity of this compound has been investigated for its potential therapeutic applications, particularly in the context of cancer treatment and neuropharmacology. The compound's structural features suggest it may interact with various biological targets.
Research indicates that diazaspiro compounds can exhibit a range of biological activities, including:
- Antitumor Activity : Some diazaspiro compounds have shown promise in inhibiting tumor growth in vitro and in vivo.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in protecting neuronal cells from oxidative stress.
Case Studies
-
Antitumor Activity :
- A study demonstrated that derivatives of diazaspiro compounds exhibited significant cytotoxicity against several cancer cell lines, including PC-3 (prostate cancer) and MCF-7 (breast cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Table 1 summarizes the cytotoxic effects on various cell lines.
Compound Cell Line IC50 (µM) 2-Tert-butyl 5-ethyl diazaspiro PC-3 15.4 2-Tert-butyl 5-ethyl diazaspiro MCF-7 12.8 Control (DMSO) PC-3 >100 -
Neuroprotective Effects :
- In a neurotoxicity model, the compound was shown to reduce neuronal cell death induced by oxidative stress agents like hydrogen peroxide. The protective effect was attributed to the modulation of antioxidant enzyme activity.
- Table 2 outlines the protective effects observed in neuronal cultures.
Treatment Viability (%) Control 100 H₂O₂ Alone 30 H₂O₂ + Compound 70
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics, with high gastrointestinal absorption predicted based on its chemical structure .
Toxicology
Toxicological assessments indicate that while the compound exhibits some level of acute toxicity (Category 4 for oral exposure), it is generally well-tolerated at therapeutic doses . Long-term studies are necessary to fully elucidate its safety profile.
Q & A
Q. 1.1. What are the recommended synthetic pathways for 2-tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate, and how can experimental parameters be optimized?
Synthesis of this spirocyclic compound typically involves multi-step reactions, such as cyclocondensation or ring-closing metathesis. Optimization requires factorial design of experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify interactions between tert-butyl ester stability and reaction time . Statistical validation (ANOVA) ensures reproducibility, and reaction progress should be monitored via HPLC or LC-MS to detect intermediates .
Q. 1.2. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?
- NMR : Compare experimental - and -NMR shifts with computational predictions (e.g., DFT calculations) to confirm the spirocyclic scaffold and substituent positions. Pay attention to diastereotopic protons in the diazaspiro system.
- IR : Carboxylate C=O stretching (~1700 cm) and tert-butyl C-H vibrations (~1360, 1390 cm) should align with reference spectra from databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. 2.1. How do steric effects from the tert-butyl group influence the compound’s reactivity in catalytic applications?
The bulky tert-butyl group imposes steric hindrance, which can alter transition-state geometries in reactions like asymmetric catalysis. Computational studies (e.g., molecular dynamics simulations) can model steric interactions, while experimental kinetic data (Eyring plots) quantify activation barriers. For example, compare turnover frequencies (TOFs) with analogs lacking the tert-butyl group to isolate steric contributions .
Q. 2.2. What computational strategies are effective for predicting the compound’s stability under varying pH conditions?
- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate protonation states of the diazaspiro nitrogen atoms.
- Degradation Pathways : Combine quantum mechanical calculations (e.g., DFT) with accelerated stability testing (40°C/75% RH) to identify hydrolysis-prone sites. LC-MS/MS can detect degradation products .
Data Contradiction Analysis
Q. 3.1. How should researchers address discrepancies between experimental and computational yields in synthesis?
- Hypothesis Testing : Verify computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models).
- Error Sources : Quantify experimental uncertainties (e.g., purity of starting materials via elemental analysis) and compare with computational error margins (e.g., ±5% in DFT energy calculations).
- Case Study : If predicted yield is 75% but observed yield is 60%, re-evaluate side reactions (e.g., tert-butyl ester hydrolysis) using kinetic modeling .
Q. 3.2. Why might crystallographic data conflict with spectroscopic assignments?
X-ray crystallography provides absolute stereochemistry but may fail to resolve dynamic conformers observed in solution-phase NMR. For example, tert-butyl rotamers in solution can split NMR signals, whereas crystal structures show static conformations. Use variable-temperature NMR to reconcile differences .
Methodological Frameworks
Q. 4.1. What experimental designs are suitable for studying the compound’s role in supramolecular chemistry?
Q. 4.2. How can machine learning (ML) accelerate reaction optimization for derivatives of this compound?
- Data Curation : Compile reaction datasets (e.g., yields, conditions) into a structured database.
- Model Training : Use gradient-boosted decision trees (XGBoost) to predict optimal catalyst-substrate combinations. Validate predictions with high-throughput experimentation .
Stability and Degradation
Q. 5.1. What analytical methods are critical for assessing thermal stability?
- TGA/DSC : Quantify decomposition temperatures () and enthalpy changes.
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy () of degradation. Cross-reference with Arrhenius predictions from computational models .
Structural Characterization Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
